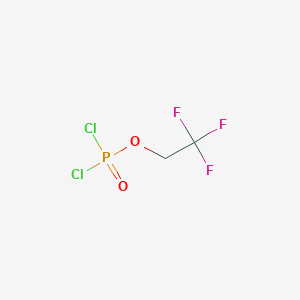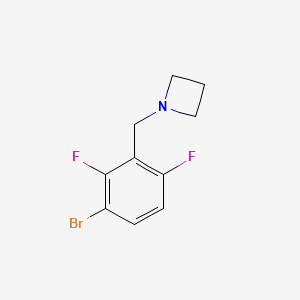
2,2-dibromo-1-(2,5-dimethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a 2,5-dimethylphenyl group attached to the ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-(2,5-dimethylphenyl)ethanone typically involves the bromination of 1-(2,5-dimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of bromine and the use of industrial reactors to ensure efficient mixing and temperature control. The product is then purified through crystallization or distillation to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 1-(2,5-dimethylphenyl)ethanone by using reducing agents like zinc and acetic acid.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Zinc and acetic acid or other mild reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted ethanones.
Reduction: Formation of 1-(2,5-dimethylphenyl)ethanone.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1-(2,5-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 2,2-dibromo-1-(2,5-dimethylphenyl)ethanone involves its interaction with nucleophiles due to the presence of electrophilic bromine atoms. These interactions can lead to the formation of various substituted products. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which make the carbonyl carbon more susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(2,5-dimethylphenyl)ethanone: A mono-brominated derivative with similar reactivity but different physical properties.
1-(2,5-Dimethylphenyl)ethanone: The non-brominated parent compound with different reactivity and applications.
2,2-Dibromo-1-(4-methylphenyl)ethanone: A similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
The 2,5-dimethyl substitution on the phenyl ring also contributes to its distinct properties compared to other brominated ethanones .
Eigenschaften
Molekularformel |
C10H10Br2O |
|---|---|
Molekulargewicht |
305.99 g/mol |
IUPAC-Name |
2,2-dibromo-1-(2,5-dimethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O/c1-6-3-4-7(2)8(5-6)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI-Schlüssel |
RKCVVJZRKULADU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)
![Ethyl 4-[[6-(Dimethylamino)-3-nitro-2-pyridyl]amino]piperidine-1-carboxylate](/img/structure/B13689016.png)






![2-Benzyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13689058.png)
![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)

![Ethyl 7-((tert-butoxycarbonyl)(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13689071.png)

